
2-amino-N-methyl-N-(oxan-3-ylmethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-N-methyl-N-(oxan-3-ylmethyl)propanamide, also known as AMPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. AMPA is a derivative of the amino acid proline and is commonly used as a building block in the synthesis of biologically active compounds. In
Wirkmechanismus
2-amino-N-methyl-N-(oxan-3-ylmethyl)propanamide has been shown to have a variety of mechanisms of action depending on the specific compound it is used to synthesize. In some cases, 2-amino-N-methyl-N-(oxan-3-ylmethyl)propanamide derivatives have been shown to inhibit the growth of cancer cells by interfering with their DNA replication or by inducing apoptosis. In other cases, 2-amino-N-methyl-N-(oxan-3-ylmethyl)propanamide derivatives have been shown to have antiviral activity by inhibiting the replication of viral RNA or DNA.
Biochemical and Physiological Effects
2-amino-N-methyl-N-(oxan-3-ylmethyl)propanamide has been shown to have a variety of biochemical and physiological effects depending on the specific compound it is used to synthesize. Some 2-amino-N-methyl-N-(oxan-3-ylmethyl)propanamide derivatives have been shown to have antimicrobial activity by disrupting the cell membrane of bacteria or fungi. Others have been shown to have anti-inflammatory activity by inhibiting the production of cytokines or by suppressing the activity of immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-amino-N-methyl-N-(oxan-3-ylmethyl)propanamide in lab experiments is its versatility as a building block for the synthesis of a wide range of biologically active compounds. Another advantage is its relatively simple synthesis method, which allows for easy production of large quantities. However, one limitation of using 2-amino-N-methyl-N-(oxan-3-ylmethyl)propanamide is its potential toxicity, which can vary depending on the specific compound it is used to synthesize.
Zukünftige Richtungen
There are numerous future directions for research involving 2-amino-N-methyl-N-(oxan-3-ylmethyl)propanamide. One area of interest is the development of new 2-amino-N-methyl-N-(oxan-3-ylmethyl)propanamide derivatives with improved properties, such as increased potency or reduced toxicity. Another area of interest is the use of 2-amino-N-methyl-N-(oxan-3-ylmethyl)propanamide in the development of new materials for drug delivery or other applications. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-amino-N-methyl-N-(oxan-3-ylmethyl)propanamide and its derivatives.
Synthesemethoden
2-amino-N-methyl-N-(oxan-3-ylmethyl)propanamide can be synthesized using a variety of methods, but the most commonly used method is the Strecker synthesis. This method involves the reaction of proline with formaldehyde and hydrogen cyanide to form a nitrile intermediate, which is then hydrolyzed to yield 2-amino-N-methyl-N-(oxan-3-ylmethyl)propanamide. Other methods of synthesis include the use of protected proline derivatives and the use of chiral catalysts to control the stereochemistry of the product.
Wissenschaftliche Forschungsanwendungen
2-amino-N-methyl-N-(oxan-3-ylmethyl)propanamide has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, 2-amino-N-methyl-N-(oxan-3-ylmethyl)propanamide has been used as a precursor for the synthesis of biologically active compounds such as antiviral agents, antibiotics, and anticancer drugs. In addition, 2-amino-N-methyl-N-(oxan-3-ylmethyl)propanamide has been used in the development of new materials, such as polymers and dendrimers, for drug delivery and other applications.
Eigenschaften
IUPAC Name |
2-amino-N-methyl-N-(oxan-3-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-8(11)10(13)12(2)6-9-4-3-5-14-7-9/h8-9H,3-7,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMZOCFNODDRLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)CC1CCCOC1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-methyl-N-(oxan-3-ylmethyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[di(propan-2-yl)amino]ethyl]-1H-indole-5-carboxamide](/img/structure/B7576990.png)

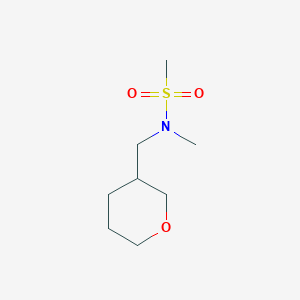
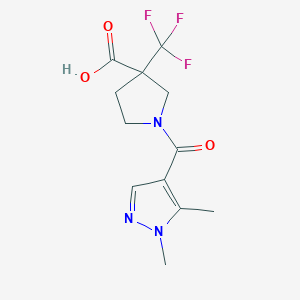
![1-[(3-Methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B7577015.png)
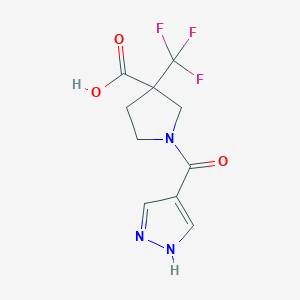
![[2-(2,6-dibromo-4-nitroanilino)-2-oxoethyl] (Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate](/img/structure/B7577025.png)
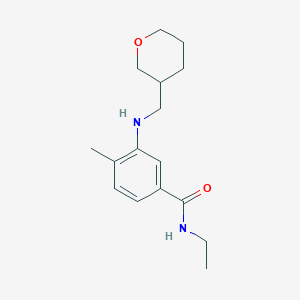
![4-[Methyl(oxan-4-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B7577055.png)
![2-[(5-Cyanopyridine-2-carbonyl)-methylamino]acetic acid](/img/structure/B7577061.png)
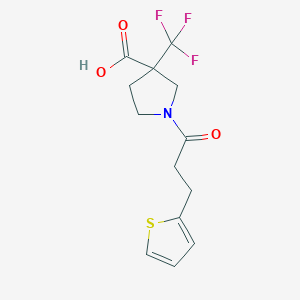
![(2S)-4-amino-2-[(5-fluoro-2-methylbenzoyl)amino]-4-oxobutanoic acid](/img/structure/B7577070.png)
![N-[2-(diethylamino)ethyl]-1H-indole-5-carboxamide](/img/structure/B7577079.png)
